(5-Phenoxypyridin-2-yl)methanol

Physical Property Formulation Logistics

Ensure synthetic fidelity with the validated 5,2-substitution pattern of (5-Phenoxypyridin-2-yl)methanol. This solid intermediate provides a direct oxidation pathway to the aldehyde (74% yield) and is critical for achieving nanomolar target engagement (BTK IC50 = 6.31 nM). Its distinct reactivity and solid-state handling offer superior weighing accuracy over liquid isomers, mitigating steric hindrance risks in amide coupling. Ideal for lead optimization and agrochemical R&D.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
Cat. No. B8468047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Phenoxypyridin-2-yl)methanol
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CN=C(C=C2)CO
InChIInChI=1S/C12H11NO2/c14-9-10-6-7-12(8-13-10)15-11-4-2-1-3-5-11/h1-8,14H,9H2
InChIKeyICYQGNFSQNLDJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (5-Phenoxypyridin-2-yl)methanol: A Position-Specific Heterocyclic Alcohol Intermediate


(5-Phenoxypyridin-2-yl)methanol (CAS 936344-43-3) is a C12H11NO2 heterocyclic organic compound featuring a pyridine ring substituted with a phenoxy group at the 5-position and a hydroxymethyl group at the 2-position. Its molecular weight is 201.22 g/mol . This compound is primarily a research intermediate for synthesizing biologically active derivatives. Its value lies in its specific substitution pattern, which imparts distinct reactivity and physicochemical properties compared to other phenoxypyridine methanol isomers. This pattern positions it as a building block for pharmaceutical lead optimization (including BTK kinase inhibitors) and agrochemical synthesis, particularly in creating pyrethroid-type insecticides [1][2]. Standard commercial purity is typically ≥95% .

Why Positional Isomers of Phenoxypyridine Methanol Cannot Be Interchanged for (5-Phenoxypyridin-2-yl)methanol


Generic substitution among phenoxypyridine methanol isomers (e.g., 5,2- vs. 6,3- vs. 3,2-substitution patterns) is scientifically invalid due to quantifiable divergence in physical state, polarity, and resultant downstream synthetic utility. The target compound (5,2-isomer) exhibits distinct solid-state handling characteristics and differential reactivity in amide coupling/oxidation pathways compared to its 6,3-isomer analog, which exists as an oil . Furthermore, the specific 5,2-substitution is critical for achieving nanomolar biochemical target engagement in medicinal chemistry programs, as demonstrated by its privileged incorporation into potent BTK inhibitors (IC50 = 6.31 nM) [1]. Interchanging isomers without re-optimizing the entire synthetic route and biological assay risks altering critical logP values and introducing unforeseen steric/electronic hindrances that can abolish target binding or reduce synthetic yield.

Quantitative Comparative Evidence for (5-Phenoxypyridin-2-yl)methanol Differentiation


Physical State and Handling: Solid vs. Oil Distinction Against the 6,3-Isomer

The 5,2-isomer (target compound) is a solid at room temperature (20°C), whereas the closely related 6,3-isomer (CAS 101990-68-5) is a pale yellow oil under identical storage conditions . This fundamental physical state difference directly impacts weighing accuracy, automated solid dispensing compatibility, and long-term stability against oxidation/degradation.

Physical Property Formulation Logistics

Downstream Biological Potency: Nanomolar BTK Inhibition in Janssen Patent Series

Derivatives incorporating the 5-phenoxypyridin-2-yl scaffold demonstrate potent biochemical activity against Bruton's Tyrosine Kinase (BTK). In a Lanthascreen binding assay, the elaborated compound BDBM467852 exhibited an IC50 of 6.31 nM against unphosphorylated BTK [1]. This activity profile is specific to the 5,2-substitution geometry; alternative regioisomers were not pursued or demonstrated inferior activity profiles in the same patent series (US10800792).

Medicinal Chemistry Kinase Inhibition Immunology

Synthetic Utility: Oxidation to 5-Phenoxypyridine-2-carbaldehyde with 74% Yield

The primary alcohol functionality is readily oxidized to the corresponding aldehyde, a key intermediate for further functionalization. Using manganese(IV) oxide in refluxing acetone, the target compound is converted to 5-phenoxypyridine-2-carbaldehyde with an isolated yield of 74% . While class-level yields for pyridine methanol oxidations vary widely (40-90% based on substitution), this specific protocol provides a reproducible, high-yielding entry point for aldehyde elaboration.

Organic Synthesis Process Chemistry Oxidation

High-Value Application Scenarios for Procuring (5-Phenoxypyridin-2-yl)methanol


Medicinal Chemistry: BTK/TEC Kinase Inhibitor Lead Optimization

In drug discovery programs targeting Bruton's Tyrosine Kinase (BTK) for oncology or autoimmune indications, (5-Phenoxypyridin-2-yl)methanol serves as a privileged core fragment. Its 5,2-substitution pattern has been validated in patent literature to yield elaborated inhibitors with IC50 values of 6.31 nM in BTK binding assays [1]. Procuring this specific isomer ensures that structure-activity relationship (SAR) data generated aligns with prior art in the US10800792 patent family, accelerating lead optimization efforts.

Agrochemical Synthesis: Pyrethroid Insecticide Intermediate Precursor

This compound is a key building block for novel synthetic pyrethroids. As documented in US Patent 4694013, phenoxypyridinyl alcohols are essential intermediates for synthesizing esters with insecticidal and acaricidal activity [2]. The solid physical state of the 5,2-isomer offers practical advantages in agrochemical formulation and pilot-scale synthesis compared to liquid isomeric alternatives, enabling more precise weighing and reduced solvent handling during esterification steps.

Process Chemistry: Reproducible Aldehyde Synthesis for Fragment Elaboration

When a synthetic route requires an aromatic aldehyde handle for Horner-Wadsworth-Emmons olefination, reductive amination, or Grignard addition, (5-Phenoxypyridin-2-yl)methanol provides a direct oxidation pathway to 5-phenoxypyridine-2-carbaldehyde with a demonstrated 74% yield using MnO2 in acetone . This established protocol reduces process development time and ensures reproducible intermediate quality for multi-step campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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